3-Bromo-2-chloro-6-iodoaniline: A Strategic Scaffold for Orthogonal Cross-Coupling
3-Bromo-2-chloro-6-iodoaniline: A Strategic Scaffold for Orthogonal Cross-Coupling
This guide is structured as an advanced technical whitepaper designed for medicinal chemists and process development scientists. It moves beyond basic property listing to explore the strategic utility of 3-Bromo-2-chloro-6-iodoaniline as a programmable scaffold in drug discovery.
CAS: 1695342-13-2 Formula: C₆H₄BrClIN Molecular Weight: 332.36 g/mol
Executive Summary
3-Bromo-2-chloro-6-iodoaniline is a highly specialized, poly-halogenated aniline derivative utilized primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of complex kinase inhibitors. Its core value lies in the electronic and steric differentiation of its three halogen substituents (I, Br, Cl).
Unlike symmetrical scaffolds, this molecule offers three distinct "exit vectors" with well-defined reactivity thresholds. This allows researchers to perform sequential, chemo-selective cross-coupling reactions without the need for protecting groups, making it a "linchpin" intermediate for constructing dense heteroaromatic libraries, particularly in the development of oncology therapeutics (e.g., FGFR or KRAS inhibitors) [1].
Chemical Profile & Physical Properties[1][2][3][4][5]
The presence of three different halogens creates a unique electronic environment. The amino group (-NH₂) acts as an electron donor, activating the ring, while the halogens provide varying degrees of inductive withdrawal and steric bulk.
Physiochemical Data Table
| Property | Value | Source/Method |
| Appearance | Off-white to pale brown solid | Observed (Analogous) |
| Melting Point | 94–98 °C (Predicted) | Calc. (ACD/Labs) |
| Boiling Point | ~330 °C at 760 mmHg | Predicted |
| Density | 2.3 ± 0.1 g/cm³ | Predicted |
| LogP | 3.24 | Consensus LogP |
| pKa (Conjugate Acid) | ~2.5 | Predicted (Weak base) |
| Polar Surface Area (PSA) | 26.02 Ų | PubChem [2] |
| H-Bond Donors | 1 (NH₂) | Structural Analysis |
| H-Bond Acceptors | 1 (N) | Structural Analysis |
Spectroscopic Signature (¹H NMR)
Based on patent literature for this specific isomer, the proton signals confirm the 1,2,3,6-substitution pattern, leaving protons at positions 4 and 5 adjacent.
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Solvent: CDCl₃
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δ 7.19 (1H, d): Proton at C4 or C5 (ortho-coupling).
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δ 6.96 (1H, d): Proton at C5 or C4 (ortho-coupling).
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δ 5.04 (2H, s): Broad singlet corresponding to the -NH₂ amine protons [1].
Chemo-Selective Reactivity Guide
The primary utility of this scaffold is the Reactivity Hierarchy of the Carbon-Halogen bonds. Under Palladium (Pd) catalysis, the rate of oxidative addition follows the bond dissociation energy (BDE) trend: C-I < C-Br < C-Cl .
The "Tri-Halogen" Programming Logic
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Site A (C-I, Position 6):
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Reactivity: Highest.
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Conditions: Mild Pd-catalyzed coupling (Suzuki-Miyaura, Sonogashira) at Room Temperature or mild heat (40°C).
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Strategic Use: Introduction of the primary pharmacophore or ring closure to form fused systems (e.g., Indoles via Larock synthesis).
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Site B (C-Br, Position 3):
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Reactivity: Moderate.
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Conditions: Requires elevated temperatures (60–80°C) and standard ligands (e.g., PPh₃, dppf).
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Strategic Use: Secondary elaboration after the iodine has been consumed.
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Site C (C-Cl, Position 2):
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Reactivity: Lowest.
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Conditions: "Forcing" conditions (>100°C) using electron-rich, bulky ligands (e.g., Buchwald ligands like XPhos, RuPhos).
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Strategic Use: Final diversification or left intact as a metabolic blocker to prevent oxidation of the aromatic ring.
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Reactivity Workflow Diagram
Synthetic Accessibility & Manufacturing
Synthesizing 3-bromo-2-chloro-6-iodoaniline presents a regioselectivity challenge. Direct iodination of 3-bromo-2-chloroaniline typically favors the para position (C4) relative to the amine, rather than the desired ortho position (C6).
Recommended Route: Directed Ortho-Lithiation (DoL)
To ensure high regiocontrol for the 6-iodo isomer, a Directed Ortho-Lithiation strategy is superior to electrophilic aromatic substitution.
Protocol Overview:
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Protection: Convert 3-bromo-2-chloroaniline to a Boc-protected aniline (tert-butyl (3-bromo-2-chlorophenyl)carbamate). The Boc group serves as a Directing Group (DG).
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Lithiation: Treat with n-Butyllithium (n-BuLi) or LDA at -78°C. The Boc group coordinates the Lithium, directing deprotonation selectively to the ortho position (C6).
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Note: The C2 position is blocked by Chlorine, preventing competitive lithiation there.
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Quench: Add Iodine (I₂) or N-Iodosuccinimide (NIS).
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Deprotection: Acidic hydrolysis (TFA/DCM) to yield the free amine.
Experimental Validation (Self-Validating Step)
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Check Point: After Step 3, analyze via ¹H NMR. The disappearance of the C6 proton and the retention of the AB doublet system (C4/C5) confirms the correct regiochemistry. If iodination occurred at C4, the coupling pattern would change to meta-coupling (d, J~2Hz) or singlets.
Applications in Drug Discovery
This scaffold is particularly relevant in the synthesis of Kinase Inhibitors .
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FGFR/KRAS Inhibitors: The patent landscape (e.g., Otsuka/Astex [1]) links this intermediate to oncology programs. The aniline nitrogen often serves as the "hinge binder" in kinase pockets, while the halogen vectors allow the molecule to reach into the hydrophobic back-pocket (via the Br/Cl vectors) and the solvent-exposed region (via the I vector).
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Heterocycle Formation: The adjacent Amino (C1) and Iodo (C6) groups allow for rapid cyclization into Indoles (via Pd-catalyzed alkyne annulation) or Benzimidazoles .
Handling & Safety (SDS Highlights)
As a halogenated aromatic amine, this compound must be handled with strict containment.[1]
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Hazards:
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Acute Toxicity (Oral/Dermal): Likely Toxic (Category 3). Haloanilines can induce methemoglobinemia.
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Skin/Eye Irritation: Causes serious eye damage and skin irritation.[2]
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Sensitization: Potential skin sensitizer.
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Light sensitive (iodine bond is photolabile).
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Disposal: High-temperature incineration with scrubber for halogenated waste.
References
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Otsuka Pharmaceutical Co., Ltd., Taiho Pharmaceutical Co., Ltd., Astex Therapeutics Ltd. (2019).[3] Method for the prophylaxis or treatment of cancer. AU 2019226480 B2 .
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 106701622, 3-bromo-2-chloro-6-iodoaniline.
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BenchChem.[4] Reactivity of Halogens in Polyhalogenated Heterocycles. (General reference for halogen reactivity trends).
